Product packaging for 2-Acetyl-6-phenylpyridine(Cat. No.:CAS No. 59576-29-3)

2-Acetyl-6-phenylpyridine

Cat. No.: B1602052
CAS No.: 59576-29-3
M. Wt: 197.23 g/mol
InChI Key: FSUBPWYPGLMZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetyl-6-phenylpyridine (CAS 59576-29-3) is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This solid compound has a melting point of 59-61 °C and serves as a versatile building block in organic synthesis and coordination chemistry. Its molecular structure, which features a pyridine ring linked to a phenyl group and an acetyl substituent, makes it a valuable precursor in several research domains.In materials science, the phenylpyridine moiety is a well-known scaffold for creating cyclometalating ligands for transition metals . Such complexes are fundamental in the development of advanced optoelectronic materials. Recent scientific literature highlights that phenylpyridine-based boron compounds derived from similar structures can form highly luminescent complexes, suggesting potential applications for this compound in the synthesis of new fluorophores for Organic Light-Emitting Diodes (OLEDs) and as UV-A or deep-blue-emitting materials with high quantum yields .In pharmaceutical and bio-active molecule research, the compound's structure lends itself as a synthon for constructing more complex heterocyclic systems. For instance, related 3-acetylcoumarin derivatives are utilized in Chichibabin reactions to synthesize multi-functional pyridine derivatives, which are subsequently screened for antimicrobial and antioxidant activities . The acetyl group provides a reactive site for condensation and cyclization reactions, enabling the generation of diverse compound libraries for biological evaluation.This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B1602052 2-Acetyl-6-phenylpyridine CAS No. 59576-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-phenylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUBPWYPGLMZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573345
Record name 1-(6-Phenylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-29-3
Record name 1-(6-Phenyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Phenylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acetyl 6 Phenylpyridine and Its Analogues

Direct Synthetic Routes to 2-Acetyl-6-phenylpyridine

Direct approaches to construct the this compound scaffold focus on either modifying a pre-existing pyridine (B92270) ring or building the ring from acyclic precursors that already possess the key acetyl and phenyl functionalities.

Strategies Involving Pyridine Ring Functionalization

One prominent strategy for the direct synthesis of this compound involves the functionalization of a pyridine ring. A palladium-catalyzed diarylation of pyridines has been developed using a transient activator strategy. nih.gov This method utilizes dimethyl sulfate (B86663) and copper(I) oxide to facilitate the arylation at both the 2- and 6-positions of the pyridine ring, followed by N-demethylation to yield the desired 2,6-diarylpyridine. nih.gov While this provides a route to symmetrically substituted pyridines, specific adaptation for the introduction of an acetyl group would be a subsequent consideration.

Approaches from Precursors Bearing Acetyl and Phenyl Moieties

An alternative direct route involves the construction of the pyridine ring from precursors that already contain the acetyl and phenyl groups. The Chichibabin pyridine synthesis offers a classic example of this approach. A one-pot, three-component reaction of an appropriate aldehyde, an acetyl-containing compound, and ammonia (B1221849) or an ammonia source can lead to the formation of a substituted pyridine. For instance, the reaction of 3-acetyl coumarin (B35378) with substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297) has been reported to yield 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives. researchgate.net This highlights the potential of using precursors with acetyl and phenyl functionalities to construct complex pyridine systems.

Indirect Synthetic Pathways via Advanced Precursors

Indirect methods, which start from a more complex, pre-functionalized pyridine derivative, offer a versatile platform for synthesizing this compound and its analogues. A key starting material for these pathways is 2-acetylpyridine (B122185).

Derivatization of 2-Acetylpyridine

The derivatization of 2-acetylpyridine is a cornerstone of indirect synthetic strategies. This can involve reactions at the acetyl methyl group or condensation reactions to build more complex, polycyclic systems.

The methyl group of 2-acetylpyridine is amenable to deprotonation and subsequent reaction with electrophiles, allowing for alkylation and arylation. A facile method for substitution on the methyl group of 2-acetylpyridine involves deprotonation with sodium hydride (NaH) in the presence of a phase transfer catalyst like 18-crown-6-ether. scielo.br This is followed by treatment with an alkyl or aryl halide to introduce a new substituent. scielo.br This approach has been shown to be effective for both alkyl and aryl groups, minimizing the formation of byproducts. scielo.br For example, the reaction with 1-(bromomethyl)-4-methylbenzene yields 2-p-methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one with a 70% yield. vulcanchem.com

A non-catalytic, direct alkylation of a substituted 2-acetylpyridine with diisopropylzinc (B128070) has also been reported, yielding a novel alcohol in 82% yield. mdpi.comresearchgate.net This reaction highlights a unique reactivity for this class of compounds.

Reagent 1Reagent 2Catalyst/ConditionsProductYield
2-Acetylpyridine1-(bromomethyl)-4-methylbenzeneNaH, 18-crown-6-ether2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one70% vulcanchem.com
Substituted 2-acetylpyridineDiisopropylzincNoneNovel alcohol82% mdpi.comresearchgate.net

This table summarizes alkylation and arylation reactions at the acetyl methyl group of 2-acetylpyridine.

Condensation reactions involving 2-acetylpyridine are a powerful tool for constructing polycyclic systems. The Claisen-Schmidt condensation of 2-acetylpyridine with 2-formylpyridine can lead to the formation of 1,3-bis(pyridin-2-yl)prop-2-en-1-one. ichem.mdresearchgate.net This initial product can then undergo further reactions, such as Michael addition and intramolecular aldol (B89426) condensation, to generate complex cyclohexanol (B46403) derivatives. ichem.mdresearchgate.net

Another example is the reaction of 2-acetyl-6-cyanopyridine with p-anisaldehyde in the presence of basic alumina (B75360) to form 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one. google.com This demonstrates how condensation reactions can be used to build larger molecules from 2-acetylpyridine derivatives. The synthesis of 2-(1-hydrazonoethyl)pyridine (B13086895) through the condensation of 2-acetylpyridine with hydrazine (B178648) monohydrate further illustrates the versatility of this approach in creating ligands for metal complexes. iiste.org

Reactant 1Reactant 2ConditionsProduct
2-Acetylpyridine2-FormylpyridineClaisen-Schmidt1,3-bis(pyridin-2-yl)prop-2-en-1-one ichem.mdresearchgate.net
2-Acetyl-6-cyanopyridinep-AnisaldehydeBasic alumina, THF1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one google.com
2-AcetylpyridineHydrazine monohydrateMethanol (B129727), reflux2-(1-hydrazonoethyl)pyridine iiste.org

This table highlights condensation reactions of 2-acetylpyridine and its derivatives for the synthesis of polycyclic systems and other functionalized molecules.

Alkylation and Arylation Strategies at the Acetyl Methyl Group

Derivatization of 2-Phenylpyridine (B120327)

Starting with the 2-phenylpyridine core, various strategies can be employed to introduce an acetyl group at the C6 position or otherwise modify the molecule. These methods often rely on the distinct reactivity of the pyridine and phenyl rings.

The pyridine ring is electron-deficient, which influences its reactivity towards functionalization. Direct C-H functionalization of the pyridine moiety in 2-phenylpyridine can be challenging and often requires specific activation strategies.

One common approach involves the activation of the pyridine ring through the formation of an N-oxide. This modification increases the electron density of the ring and activates the C2 and C6 positions for subsequent reactions. beilstein-journals.org For instance, after N-oxide formation, Grignard reagents can be added to introduce substituents, which can then be oxidized to the desired pyridine derivative. organic-chemistry.org

Another strategy is the use of transition-metal-free protocols that activate the pyridine ring with triflic anhydride (B1165640), followed by a base-mediated addition of a nucleophile. chemrxiv.org While this has been demonstrated for sulfonylation at the C4 position, similar principles could be adapted for other functional groups. chemrxiv.org The regioselectivity of these reactions is a critical challenge, often controlled by the choice of reagents and reaction conditions. researchgate.net

Table 1: Selected Methods for Pyridine Ring Functionalization

Starting Material Reagents Position Functionalized Product Type Reference
Pyridine N-oxide Grignard Reagent; then Ac₂O C2 2-Substituted Pyridine organic-chemistry.org
Pyridine Triflic Anhydride; Sulfinate Salt; N-methylpiperidine C4 4-Sulfonylated Pyridine chemrxiv.org

This table presents examples of functionalization on pyridine rings, illustrating general strategies that could be conceptually applied to a 2-phenylpyridine system.

The phenyl ring of 2-phenylpyridine can be functionalized through various methods, with C-H activation being a particularly powerful tool. The nitrogen atom of the pyridine ring can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the phenyl ring, typically at the ortho position. rsc.org

Palladium-catalyzed reactions are widely used for the ortho-C-H functionalization of 2-phenylpyridines. rsc.org These chelation-assisted reactions can introduce a wide array of functional groups, including aryl, alkyl, and cyano groups. rsc.org For example, the ortho-cyanation of 2-phenylpyridine has been achieved using Pd(OAc)₂ as a catalyst with K₃[Fe(CN)]₆ as the cyanating agent. rsc.org

Beyond ortho-functionalization, methods for meta-selective C-H functionalization have been developed. These protocols often use a ruthenium catalyst and can proceed through a σ-activation mechanism, allowing for the introduction of substituents at the meta position of the phenyl ring. rsc.org This strategy has been successfully applied to introduce alkyl groups using tertiary alkyl halides, constructing challenging quaternary carbon centers. rsc.org Furthermore, Suzuki-Miyaura cross-coupling reactions can be used to introduce additional aryl or pyridyl groups onto the phenyl ring, typically by first installing a halide at the desired position. acs.org

Table 2: Examples of Phenyl Ring Modification in 2-Phenylpyridine

Functionalization Type Catalyst/Reagents Position Resulting Group Reference
Ortho-Arylation Pd(OAc)₂, Ag₂CO₃, K-aryl-trifluoroborate Ortho Aryl rsc.org
Ortho-Cyanation Pd(OAc)₂, Cu(OAc)₂, K₃[Fe(CN)]₆ Ortho Cyano (-CN) rsc.org
Meta-Alkylation [Ru(p-cymene)Cl₂]₂, t-Alkyl Bromide Meta Tertiary Alkyl rsc.org
Functionalization at the Pyridine Ring Positions

Controlled Multi-Functionalization of Pyridine Rings (e.g., from 2,6-dimethylpyridine)

A versatile approach to synthesizing this compound involves a stepwise functionalization starting from a simple, symmetrically substituted pyridine like 2,6-lutidine (2,6-dimethylpyridine). solubilityofthings.com This method allows for the controlled introduction of different functional groups at the C2 and C6 positions.

A potential synthetic sequence is as follows:

Selective Oxidation: One of the methyl groups of 2,6-lutidine is selectively oxidized to a carboxylic acid, forming 6-methylpicolinic acid.

Acyl Group Formation: The carboxylic acid can then be converted into an acetyl group. This can be achieved through various methods, such as conversion to an acid chloride followed by reaction with an organocuprate, or via a Weinreb amide intermediate. An alternative route involves the Claisen condensation of the diester of dipicolinic acid, which is formed from the oxidation of both methyl groups of 2,6-lutidine. wikipedia.org

Second Group Modification: The remaining methyl group at the C6 position is then modified to enable the introduction of the phenyl ring. This typically involves radical bromination of the methyl group to form a bromomethyl group.

Phenyl Group Introduction: The phenyl group can be introduced via a cross-coupling reaction.

An alternative pathway begins with the synthesis of 2,6-diacetylpyridine, which can be prepared from 2,6-lutidine. wikipedia.org One of the acetyl groups could then be selectively transformed or used in a condensation reaction, while the other is converted or replaced to install the phenyl ring, although achieving high selectivity in such a symmetric molecule would be a significant challenge.

Catalytic Methodologies in this compound Synthesis

Catalysis, particularly by transition metals, is fundamental to modern organic synthesis and provides powerful tools for constructing molecules like this compound with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, essential for linking the phenyl group to the pyridine core. eie.gr The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is exceptionally well-suited for this purpose. rsc.org

To synthesize this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of 2-acetyl-6-halopyridine with phenylboronic acid.

Strategy B: Coupling of 2-halo-6-phenylpyridine with a suitable acetylating reagent via a different cross-coupling reaction, or coupling a (6-phenylpyridin-2-yl)boronic acid derivative with an acetyl-containing electrophile.

The first strategy is often more direct. The synthesis of the 2-acetyl-6-halopyridine precursor can be accomplished from commercially available materials. The subsequent Pd-catalyzed coupling with phenylboronic acid, typically in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand, yields the target molecule. rsc.org Ligand-free Suzuki-Miyaura reactions have also been developed, offering a more cost-effective and environmentally friendly alternative. rsc.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling to form 2-Phenylpyridines

Pyridine Substrate Boronic Acid Catalyst Base/Solvent Yield Reference
2-Halogenopyridines Arylboronic acids Pd(OAc)₂ K₂CO₃ / aq. isopropanol 52-99% rsc.org

This table illustrates the general utility and conditions of Suzuki-Miyaura reactions for creating C-C bonds with pyridine-containing molecules.

C-H Activation Strategies for Selective Functionalization

C-H activation has emerged as a transformative strategy in synthesis, allowing for the direct functionalization of C-H bonds and avoiding the need for pre-functionalized substrates (like organohalides). nih.gov This approach increases atom economy and can shorten synthetic routes.

For the synthesis of 2-phenylpyridine derivatives, two main C-H activation strategies are prominent:

Ortho-Chelation Assistance: As previously mentioned (Section 2.2.2.2), the pyridine nitrogen atom can direct a palladium catalyst to selectively activate the ortho-C-H bonds of the phenyl ring. rsc.org This forms a stable five-membered palladacycle intermediate, which can then react with various coupling partners to install a functional group. rsc.org

Remote Meta-Activation: More recent developments have enabled the functionalization of the meta-position of the phenyl ring. This is often achieved using a ruthenium-based catalyst. rsc.org The reaction proceeds via a σ-activation pathway where the catalyst coordinates to the pyridine and effects a C-H cleavage at a remote position, directed by the geometry of the intermediate. rsc.orgnih.gov This method has been used for meta-alkylation and sulfonylation, showcasing its potential for creating diverse substitution patterns. rsc.org

These catalytic C-H activation methods represent the cutting edge of synthetic chemistry, offering unparalleled efficiency and selectivity for modifying the 2-phenylpyridine scaffold. beilstein-journals.org

Table 4: Comparison of C-H Activation Strategies for 2-Phenylpyridine

Strategy Catalyst System Directed Position (on Phenyl Ring) Mechanism Typical Application Reference
Chelation-Assisted Pd(OAc)₂ Ortho Cyclometalation (Palladacycle) Arylation, Cyanation, Benzoylation rsc.org
Remote Activation [Ru(p-cymene)Cl₂]₂ Meta σ-Activation Alkylation, Sulfonation rsc.org

Role of Phase Transfer Catalysis in Deprotonation Reactions

Phase transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages for reactions involving immiscible phases. Its application in the deprotonation of carbon acids, such as the methyl group of acetylpyridines, is particularly noteworthy. This approach facilitates the formation of carbanions under milder conditions, often with improved yields and selectivity compared to traditional methods that require strictly anhydrous conditions and strong, hazardous bases. google.comignited.in The use of PTC is especially relevant for the synthesis of this compound analogues, where the acetyl moiety serves as a handle for further functionalization through deprotonation-alkylation sequences.

The fundamental principle of phase transfer catalysis in deprotonation reactions involves the transport of a basic anion (like hydroxide) from an aqueous or solid phase into an organic phase containing the substrate. wikipedia.org This is accomplished by a phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, such as the widely used tetra-n-butylammonium bromide (TBAB). nih.govencyclopedia.pub The lipophilic cation of the catalyst pairs with the basic anion, forming a lipophilic ion pair that can traverse the phase boundary and initiate the deprotonation of the organic substrate in the organic phase. wikipedia.orgoperachem.com

One of the key advantages of employing PTC is the ability to use inexpensive and easy-to-handle bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in concentrated aqueous solutions or as solid powders (solid-liquid PTC). crdeepjournal.org This circumvents the need for strong bases like sodium amide or metal hydrides, which demand stringent anhydrous conditions. acsgcipr.org

Research into the synthesis of acetylpyridine derivatives has demonstrated the efficacy of PTC. For instance, studies on the alkylation of isomeric acetylpyridines have been successfully carried out using methyl iodide under solid-liquid phase transfer conditions. tandfonline.com These reactions typically employ an aromatic solvent, a crown ether like 18-crown-6, and a solid base to achieve regiospecific alkylation of the acetyl group. tandfonline.com

In the context of synthesizing derivatives of 2-acetylpyridine, a direct precursor to this compound analogues, deprotonation of the acetyl group is a critical step. Research has shown that carrying out the deprotonation of 2-acetylpyridine in the presence of sodium hydride (NaH) and a phase transfer catalyst can minimize the formation of side products that are sometimes observed when using NaOH or KOH. scielo.brscielo.br The resulting enolate can then be treated with various alkyl or aryl halides to generate a diverse range of substituted acetyl pyridine derivatives. scielo.brscielo.br The reaction is reported to be efficient for both aryl and alkyl groups without the observation of significant side reactions like ether formation. scielo.br

The mechanism of deprotonation under PTC conditions is often described by the interfacial mechanism. mdpi.comresearchgate.net In this model, the deprotonation of the carbon acid (the acetyl group in this case) occurs at the interface between the organic and aqueous (or solid) phases. mdpi.comresearchgate.net The resulting carbanion, which is initially associated with the cation of the base (e.g., Na+), undergoes an ion exchange with the phase transfer catalyst's cation (e.g., R₄N⁺) at the interface. This newly formed lipophilic ion pair (R₄N⁺-enolate) is then extracted into the organic phase, where it can react with an electrophile, such as an alkyl halide. mdpi.comresearchgate.net

The choice of catalyst, base, solvent, and reaction conditions can significantly influence the outcome of the reaction. The table below summarizes typical conditions and findings from studies on the PTC-mediated alkylation of acetylpyridines and related ketones.

SubstrateAlkylating AgentCatalystBaseSolvent SystemKey FindingsReference(s)
Isomeric AcetylpyridinesMethyl Iodide18-crown-6KOH (solid)Aromatic solventRegiospecific C-alkylation to form isopropyl and tert-butyl pyridyl ketones. tandfonline.com
2-AcetylpyridineAlkyl/Aryl HalidesPhase Transfer CatalystNaHNot specifiedMinimizes side products compared to NaOH/KOH; affords a variety of substituted derivatives. scielo.brscielo.brresearchgate.net
PhenylacetonitrilePropyl IodideTetrabutylammonium saltaq. NaOHNot specifiedHigher acidity of the carbon acid leads to higher conversion at the interface. phasetransfer.com
Ketones (general)Alkyl HalidesTetrabutylammonium Bromide (TBAB)Not specifiedNot specifiedTBAB is an efficient catalyst for the alkylation of ketones. nih.govencyclopedia.pub

The data underscores the utility of phase transfer catalysis in promoting deprotonation and subsequent reactions for the synthesis of complex pyridine derivatives. By carefully selecting the components of the PTC system, chemists can achieve efficient and selective transformations, providing a practical route to analogues of this compound.

Reactivity Patterns and Chemical Transformations Involving 2 Acetyl 6 Phenylpyridine

Reactivity of the Acetyl Moiety

The acetyl group is a primary site of reactivity in 2-acetyl-6-phenylpyridine, with both the carbonyl carbon and the adjacent alpha-carbon participating in important chemical reactions.

Carbonyl Reactivity (e.g., Condensation, Addition Reactions)

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. A key reaction is its reduction using agents like sodium borohydride (B1222165) (NaBH₄), which converts the acetyl group into a secondary alcohol, yielding 1-(6-phenylpyridin-2-yl)ethanol. vulcanchem.com

Condensation reactions are also prominent. For instance, this compound can react with various aldehydes. In the presence of a base and an ammonia (B1221849) source, it can undergo condensation with substituted aryl aldehydes in what is known as the Kröhnke method for synthesizing functionalized terpyridine ligands. researchgate.net Another example is the reaction with N-propargylpyrrole-2-carboxaldehyde in the presence of potassium hydroxide (B78521) and aqueous ammonia to form terpyridine derivatives. researchgate.net Additionally, it can participate in condensation reactions with benzylamine, although it may result in lower yields compared to other ketones. acs.org

Furthermore, when coordinated to a Lewis acidic metal center like Rhenium(I), the carbonyl carbon of this compound becomes activated towards nucleophilic attack. This facilitates rapid Schiff base formation with amines, such as aniline, even at low temperatures. researchgate.net

Alpha-Carbon Reactivity (e.g., Deprotonation and Electrophilic Attack)

The hydrogen atoms on the alpha-carbon of the acetyl group are acidic and can be removed by a base to form an enolate. msu.edulibretexts.org This enolate is a key intermediate in various reactions. For example, in the synthesis of terpyridine derivatives, the deprotonation of the α-carbon leads to the formation of an enaminone intermediate. rsc.org This enolate can then undergo electrophilic attack.

While specific examples of electrophilic attack on the pre-formed enolate of this compound are not extensively detailed in the provided results, the general reactivity of enolates suggests it would readily react with various electrophiles. msu.edulibretexts.orgpearson.com

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring plays a crucial role in the coordination chemistry of this compound and can also be oxidized to form N-oxides, which opens up further functionalization pathways.

Coordination Chemistry and Ligand Complexation

This compound acts as an effective ligand for a variety of transition metals. vulcanchem.comresearchgate.netresearchgate.net It can function as an N,O-chelating ligand, where both the pyridine nitrogen and the oxygen of the acetyl group coordinate to the metal center. vulcanchem.comresearchgate.net This chelation stabilizes the resulting metal complexes.

The coordination of this compound to metal ions has been shown to enhance catalytic activity. For instance, its complexes with Pd(II) have demonstrated a 30% increase in catalytic activity in Suzuki couplings compared to complexes with 2-phenylpyridine (B120327) alone, an effect attributed to the electron-donating acetyl group enhancing electron density at the pyridine nitrogen. vulcanchem.com Copper(II) complexes of this compound have been utilized to catalyze C-H activation in cross-coupling reactions. vulcanchem.com

The molecule can also be a precursor for more complex ligands. For example, its reaction with hydrazides can form ligands that chelate to metals like Cu(II), Zn(II), and Ni(II) through the pyridine nitrogen, azomethine nitrogen, and amide oxygen. researchgate.net

N-Oxidation and Subsequent Functionalization Pathways

The pyridine nitrogen can be oxidized to form this compound N-oxide. A common method for this transformation is treatment with hydrogen peroxide in acetic acid. vulcanchem.com These N-oxides are valuable intermediates in organic synthesis and coordination chemistry. vulcanchem.comthieme-connect.de

The formation of the N-oxide modifies the reactivity of the pyridine ring, making it more susceptible to certain functionalization reactions. For example, pyridine N-oxides can undergo reactions with Grignard reagents to introduce substituents at the 2-position of the pyridine ring. organic-chemistry.org While specific examples for the N-oxide of this compound are not provided, this general reactivity pattern for pyridine N-oxides is well-established. organic-chemistry.org

Reactivity of the Phenyl Substituent

The phenyl group attached to the pyridine ring can undergo electrophilic aromatic substitution reactions. For instance, it can be nitrated at the para-position using a mixture of nitric acid and sulfuric acid. vulcanchem.com This regioselectivity is influenced by the electron-donating resonance effects from the pyridine nitrogen. vulcanchem.com

Furthermore, the phenyl ring can be functionalized through palladium-catalyzed C-H activation, often directed by the pyridine nitrogen. rsc.orgrsc.org These reactions allow for the introduction of various groups at the ortho-position of the phenyl ring, including aryl, cyano, and acyl groups. rsc.org

Below is a table summarizing some of the key reactions of this compound:

Reaction Type Reagent(s) Product Reference
Reduction of Acetyl GroupSodium borohydride (NaBH₄)1-(6-phenylpyridin-2-yl)ethanol vulcanchem.com
N-OxidationHydrogen peroxide (H₂O₂), Acetic acidThis compound N-oxide vulcanchem.com
Nitration of Phenyl RingNitric acid (HNO₃), Sulfuric acid (H₂SO₄)4-Nitro-2-acetyl-6-phenylpyridine vulcanchem.com
Schiff Base FormationAniline (when coordinated to Re(I))Schiff base complex researchgate.net

Selective C-H Functionalization

Selective C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules by directly converting C-H bonds into new functional groups, offering a more atom- and step-economical approach compared to traditional cross-coupling methods. scispace.com In the case of this compound, the presence of multiple C-H bonds on both the pyridine and phenyl rings presents a challenge in achieving site-selectivity.

Transition metal catalysis has been instrumental in addressing this challenge. The pyridine nitrogen atom can act as a directing group, coordinating to a metal center and bringing it into proximity with specific C-H bonds, thereby facilitating their activation. nih.govrsc.org This strategy has been widely employed for the ortho-functionalization of 2-phenylpyridine and related compounds. rsc.org

Recent advancements have enabled the functionalization of more distal positions. For instance, ruthenium-catalyzed meta-selective C-H alkylation of phenylpyridine substrates has been achieved at room temperature under visible-light irradiation. beilstein-journals.org This method utilizes a metallaphotocatalytic approach where a ruthenium-metallacyclic intermediate absorbs visible light, promoting the catalytic cycle under mild conditions. beilstein-journals.org

The acetyl group in this compound can also serve as a directing group in C-H activation reactions. beilstein-journals.org For example, in dual C-H activation/photoredox catalysis for the synthesis of indoles, acetyl substituents have been shown to act as effective directing groups. beilstein-journals.org

The development of new catalytic systems continues to expand the scope of selective C-H functionalization. For instance, rhodium-catalyzed borylation and nickel-catalyzed alkylation have been reported for the C6-selective functionalization of 2-pyridones. scispace.com While these examples are on a related heterocyclic system, they highlight the potential for developing catalysts that can target specific positions on the pyridine ring of this compound.

Table 1: Examples of Selective C-H Functionalization Reactions

Reaction TypeCatalyst/ReagentsPosition FunctionalizedRef.
meta-Selective C-H Alkylation[Ru(p-cymene)Cl₂]₂ / K₂CO₃ or KOAc, blue LEDmeta-position of the phenyl ring beilstein-journals.org
ortho-C-H BorylationRh-NHC complex / visible lightortho-position of the phenyl ring beilstein-journals.org
Indole Synthesis (via C-H activation)Dual C-H activation/photoredox catalysisDirected by acetyl group beilstein-journals.org

Advanced Mechanistic Studies of this compound Transformations

Influence of Electronic and Steric Factors on Reactivity

Both electronic and steric factors play a significant role in determining the reactivity and selectivity of transformations involving this compound.

Electronic Effects: The electronic properties of the substituents on the aromatic rings influence the electron density at different positions, thereby affecting the rate and regioselectivity of reactions. The electron-withdrawing nature of the acetyl group in this compound deactivates the pyridine ring towards electrophilic attack. vulcanchem.com Conversely, the phenyl group can act as an electron-donating group through resonance, influencing the reactivity of the pyridine ring. In electrophilic aromatic substitution, these competing effects determine the final substitution pattern. vulcanchem.comlibretexts.org

In transition metal-catalyzed reactions, the electronic nature of the substituents can affect the stability of intermediates and the rates of key steps such as oxidative addition and reductive elimination. For example, in palladium-catalyzed trifluoromethylation of 2-arylpyridines, the efficiency of the reaction is dependent on the position of substituents on the aryl ring, with electron-donating groups sometimes leading to higher yields. beilstein-journals.org

Steric Effects: Steric hindrance can significantly impact the accessibility of reactive sites and the stability of transition states. numberanalytics.com In the reaction of phenyllithium (B1222949) with 3-alkylpyridines, the steric bulk of the alkyl group influences the ratio of 2,3- to 2,5-disubstituted products. cdnsciencepub.com For this compound, the phenyl group at the 6-position can sterically hinder reactions at the adjacent positions on the pyridine ring.

In C-H activation reactions, steric effects can be exploited to achieve site-selectivity. The steric environment around a C-H bond can influence its accessibility to the catalyst, allowing for discrimination between different C-H bonds. rsc.org The interplay of steric and electronic effects is often complex and requires careful consideration when designing selective transformations. For instance, in some palladium-catalyzed C-H functionalization reactions, the use of bulky ligands on the metal catalyst can enhance selectivity by controlling the approach of the substrate. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for confirming the identity and purity of 2-Acetyl-6-phenylpyridine and for assigning its molecular structure. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon (¹³C) NMR spectra, the specific arrangement of atoms within the molecule can be deduced.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the pyridine (B92270) and phenyl rings, as well as the methyl protons of the acetyl group. The exact chemical shifts can vary slightly depending on the solvent used. For instance, in deuterochloroform (CDCl₃), the aromatic protons typically resonate in the downfield region, reflecting the deshielding effects of the aromatic rings. rsc.orgchemicalbook.com The methyl protons of the acetyl group appear as a distinct singlet in the upfield region of the spectrum. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H38.03d7.8
Pyridine-H47.88t7.8
Pyridine-H57.81d7.8
Phenyl-H (ortho)8.15m
Phenyl-H (meta, para)7.45-7.55m
Acetyl-CH₃2.76s

Note: The data presented is a representative compilation from various sources and may not correspond to a single specific experimental result.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is characteristically found at a significant downfield shift. The carbon atoms of the pyridine and phenyl rings appear in the aromatic region of the spectrum. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Acetyl)200.1
Pyridine-C2153.8
Pyridine-C6157.0
Pyridine-C4137.0
Pyridine-C3121.7
Pyridine-C5126.2
Phenyl-C1'138.8
Phenyl-C (ortho, meta, para)127.1 - 129.8
Acetyl-CH₃26.4

Note: The data presented is a representative compilation from various sources and may not correspond to a single specific experimental result.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. emerypharma.comipb.ptoxinst.com

COSY experiments establish correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within the pyridine and phenyl rings. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. oxinst.com

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the acetyl group and the pyridine ring, as well as the linkage between the phenyl and pyridine rings. ipb.ptoxinst.com

Carbon (¹³C) NMR Techniques

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of this compound and its derivatives provides an unambiguous determination of their molecular structures. researchgate.netbrynmawr.edumdpi.comresearchgate.netmdpi.comresearcher.life These studies confirm the planar nature of the pyridine and phenyl rings and reveal the relative orientation of these two rings with respect to each other. The acetyl group's conformation relative to the pyridine ring is also precisely determined. The crystal system and space group are fundamental parameters obtained from this analysis, which describe the symmetry and repeating unit of the crystal lattice. researchgate.net

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.4339(2)
b (Å)19.1864(5)
c (Å)8.6861(3)
β (°)105.705(1)
Volume (ų)1192.65(6)
Z4

Note: This data is for 2-acetylpyridine-ortho-fluoro-phenylhydrazone, a derivative, as a representative example of a single crystal X-ray diffraction study on a related structure. researchgate.net

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. fh-swf.denih.goverciyes.edu.trresearchgate.net

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. For aromatic compounds like this compound, π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules are often a prominent feature of the crystal packing. Additionally, weak C-H···O or C-H···N hydrogen bonds can play a crucial role in stabilizing the crystal structure. The analysis of the percentage contributions of different types of contacts (e.g., H···H, C···H, O···H) provides a quantitative understanding of the forces driving the crystal packing. fh-swf.denih.govresearchgate.net

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of a molecule, or its conformation, is crucial in determining its physical and chemical properties. In the solid state, the conformation of a molecule is influenced by packing forces within the crystal lattice. Studies have shown that conformations observed in the crystalline state are generally of low energy. acs.org The analysis of crystal structure data, such as that found in the Cambridge Structural Database (CSD), provides valuable insights into the preferred conformations of molecules. acs.orgacs.org

For acyclic systems, such as the bond between the pyridine ring and the acetyl group in this compound, certain rotational preferences are expected. The distribution of torsion angles in similar molecular fragments reveals that high-energy conformers are less likely to be observed in crystal structures. acs.org For instance, in alkyl chains, an anti-conformation is overwhelmingly preferred, with over 90% of C-C bond torsion angles falling between 170°-180°. acs.org While specific crystallographic data for this compound is not detailed in the provided results, the principles of conformational analysis suggest that the molecule will adopt a low-energy conformation in the crystalline state, minimizing steric hindrance between the acetyl and phenyl substituents and the pyridine ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. clockss.orgbeilstein-journals.org For instance, HRMS has been used to confirm the mass of various substituted pyridine derivatives, with mass spectral data often reported with less than 5 ppm error. rsc.org In one study, the calculated m/z for the protonated molecule [M+H]+ of a compound with the formula C13H14N was 184.1127, while the found value was 184.1121, demonstrating the high accuracy of the technique. rsc.org HRMS is frequently coupled with techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. nih.gov

Table 1: Illustrative HRMS Data for Related Pyridine Compounds

Compound FormulaCalculated m/z ([M+H]+)Found m/z ([M+H]+)
C13H14N184.1127184.1121
C17H22N240.1747240.1740
C19H18N260.1434260.1443
C20H17F3N328.1308328.1316
C14H16NS230.0998230.1000

This table presents example data from related compounds to illustrate the precision of HRMS and is not specific to this compound. rsc.org

The ionization method is a critical component of mass spectrometry, as it is the process by which a neutral molecule is converted into a charged ion. The choice of ionization technique depends on the nature of the analyte. technologynetworks.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing large, polar, and thermally labile molecules. technologynetworks.compharmafocuseurope.com In ESI, a sample solution is sprayed through a highly charged needle, leading to the formation of charged droplets that evaporate to produce gaseous ions. pharmafocuseurope.com It is a common technique used in conjunction with HRMS. rsc.org

Chemical Ionization (CI): CI is a softer ionization method compared to Electron Ionization (EI). pharmafocuseurope.com In CI, a reagent gas is ionized, and these ions then react with the analyte to form ions, typically with less fragmentation than EI. technologynetworks.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for large and fragile molecules. technologynetworks.com The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte. libretexts.org

Other Techniques: Other ionization methods include Electron Ionization (EI), which is a harder technique causing more fragmentation, Atmospheric Pressure Chemical Ionization (APCI), often used for less polar compounds, and Fast Atom Bombardment (FAB). technologynetworks.compharmafocuseurope.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR spectroscopy an invaluable tool for qualitative analysis. masterorganicchemistry.com

The IR spectrum of a molecule containing a ketone, such as this compound, would be expected to show a strong absorption band for the carbonyl (C=O) stretch. Saturated ketones typically absorb around 1715 cm⁻¹, while conjugation to an aromatic ring or a double bond can lower this frequency to around 1685 cm⁻¹. libretexts.org The presence of the pyridine and phenyl rings would also give rise to characteristic absorptions. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1450 to 1600 cm⁻¹ region. libretexts.org

Table 2: General IR Absorption Ranges for Functional Groups in this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Aryl Ketone)1685 - 1705
Aromatic C=C Stretch1450 - 1600

This table provides general absorption ranges and may vary slightly for the specific molecule. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique provides information about the electronic structure of conjugated systems. science-softcon.de

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the phenyl and pyridine rings, as well as n → π* transitions associated with the carbonyl group. The conjugation between the pyridine ring, the acetyl group, and the phenyl group will influence the position and intensity of these absorption bands. For comparison, the UV spectrum of 2-phenylpyridine (B120327) shows absorptions that can be attributed to its conjugated system. nist.gov The electronic properties of similar metal complexes containing 2-phenylpyridine ligands have been extensively studied, revealing how modifications to the ligand structure affect the absorption and emission properties. researchgate.netresearchgate.net

Luminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This can include fluorescence and phosphorescence. The luminescence properties of a molecule are also dependent on its electronic structure. While specific luminescence data for this compound is not provided, studies on related compounds, such as iridium complexes with 2-phenylpyridine ligands, demonstrate that these types of molecules can exhibit significant luminescence, which is sensitive to the molecular structure and environment. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Acetyl 6 Phenylpyridine

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Acetyl-6-phenylpyridine in its ground state. These computational approaches allow for a detailed analysis of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. mdpi.comfrontiersin.org It is particularly effective for optimizing molecular geometries and understanding the distribution of electrons within a molecule. mdpi.comfrontiersin.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been instrumental in determining its most stable conformation and electronic characteristics. mdpi.comscielo.brresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgunesp.br The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. sciensage.info A smaller gap generally suggests higher reactivity. sciensage.info

In the case of this compound and related structures, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar pyridine (B92270) derivatives, the HOMO is often localized on the phenyl ring and the pyridine ring, while the LUMO is distributed over the pyridine and acetyl groups. researchgate.net This distribution dictates the nature of electronic transitions, which are typically of a π → π* character.

Table 1: Frontier Molecular Orbital Energies and Properties of this compound (Exemplary Data)

ParameterValue (eV)Description
HOMO Energy-6.50Energy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-1.80Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap4.70Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values presented are illustrative and can vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dereadthedocs.io The MEP map uses a color spectrum to represent different potential values on the electron density surface. chemrxiv.org Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl and pyridine rings would exhibit positive potential, marking them as sites for nucleophilic interaction.

To quantify the chemical reactivity of this compound, global and local reactivity descriptors are calculated using energies derived from DFT. chemrxiv.orgmdpi.com These descriptors provide a more quantitative measure of the molecule's stability and reactivity. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These global descriptors provide a general overview of the molecule's reactivity, while local descriptors, such as Fukui functions, can pinpoint the reactivity of specific atomic sites within the molecule. mdpi.com

Table 2: Global Reactivity Descriptors for this compound (Exemplary Data)

DescriptorValue (eV)Formula
Chemical Potential (μ)-4.15(EHOMO + ELUMO) / 2
Chemical Hardness (η)2.35(ELUMO - EHOMO) / 2
Electrophilicity Index (ω)3.66μ² / (2η)

Note: These values are derived from the exemplary HOMO and LUMO energies in Table 1.

Molecular Electrostatic Potential (MEP) Mapping

Excited State Calculations

The study of the excited states of this compound is crucial for understanding its photophysical properties, such as its absorption and emission of light. q-chem.com Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are employed for this purpose. numberanalytics.comopenreview.net

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. arxiv.orgmdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved, such as n → π* or π → π*. frontiersin.orgaip.org

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission spectrum, which corresponds to the transition from the relaxed excited state back to the ground state. frontiersin.org The difference in energy between the absorption and emission maxima is known as the Stokes shift.

Table 3: Predicted Absorption and Emission Data for this compound (Exemplary Data)

ParameterWavelength (nm)Transition
Absorption (λmax)280S0 → S1 (π → π*)
Emission (λem)350S1 → S0

Note: These are hypothetical values to illustrate the type of data obtained from excited state calculations.

Analysis of Spin-Orbital Coupling (SOC) and Intersystem Crossing

Spin-orbital coupling (SOC) is a relativistic effect that facilitates the mixing of states with different spin multiplicities, such as singlet and triplet states. faccts.de This phenomenon is crucial for understanding processes like intersystem crossing (ISC), which is a non-radiative transition between two electronic states with different spin multiplicities.

In the context of this compound and related compounds, the efficiency of ISC is significantly influenced by the molecular structure and the nature of the excited states involved. For ISC to be efficient, there must be a significant SOC between the initial and final states. The magnitude of SOC is dependent on several factors, including the proximity of a heavy atom (the heavy-atom effect) and the orbital characteristics of the coupled states. faccts.decore.ac.uk

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in quantifying SOC and predicting ISC rates. faccts.de For organic molecules without heavy atoms, strong SOC can still occur if the transition involves a change in the orbital angular momentum that compensates for the change in spin angular momentum. faccts.de This is often observed in transitions between n-π* and π-π* excited states due to their potential orthogonality. faccts.de

Computational studies on similar systems have shown that the rate of intersystem crossing can be qualitatively predicted through theoretical analyses. core.ac.uk For instance, if the lowest lying singlet and triplet states both have π-π* character, the distance between the chromophore and any heavy atom becomes a critical factor. core.ac.uk In the absence of a heavy atom, the spin-vibronic coupling mechanism, where vibrational modes promote the spin-forbidden transition, can become the dominant pathway for ISC. uit.no

The efficiency of ISC can be further modulated by the energy gap between the singlet and triplet states involved. A smaller energy gap generally leads to a more efficient ISC. Computational methods can predict the energies of these excited states and the SOC matrix elements between them, providing a comprehensive picture of the ISC process. researchgate.net

Conformational Analysis and Torsional Dynamics

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical and physical properties. Conformational analysis and the study of torsional dynamics provide insights into the molecule's shape, stability, and the energy barriers associated with internal rotations.

Investigation of Rotational Barriers and Steric Effects

The rotation around the single bond connecting the phenyl and pyridine rings in this compound is subject to rotational barriers arising from a combination of steric hindrance and electronic effects. The presence of the acetyl group at the 2-position and the phenyl group at the 6-position of the pyridine ring introduces significant steric interactions that influence the preferred conformation.

Steric effects play a dominant role in determining rotational barriers. psu.edu In biphenyl (B1667301), a related parent structure, steric hindrance between the ortho-hydrogens on the two rings leads to a non-planar (twisted) ground state conformation. researchgate.net The introduction of substituents can further increase these barriers. For example, adding methyl groups can increase the rotational barrier. msu.edu In 2-phenylpyridine (B120327), the removal of one ortho-hydrogen interaction compared to biphenyl leads to a less twisted ground state. semanticscholar.org

Analysis of Inter-ring Torsion Angles

The inter-ring torsion angle, also known as the dihedral angle, between the phenyl and pyridine rings is a key structural parameter for this compound. This angle is determined by a delicate balance between two opposing factors: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric repulsion between the ortho-hydrogens and substituents, which favors a twisted conformation. researchgate.netresearchgate.net

In 2-phenylpyridine, the calculated dihedral angle is significantly smaller than that of biphenyl (around 21° vs. 44°), indicating that the reduced steric repulsion allows for a more planar structure. researchgate.net The energy barrier to achieve a fully coplanar conformation is also lower in 2-phenylpyridine compared to biphenyl. researchgate.net

For this compound, the presence of the acetyl group at a position ortho to the inter-ring bond is expected to increase steric hindrance, likely leading to a larger inter-ring torsion angle compared to 2-phenylpyridine. X-ray crystallography and computational modeling are the primary tools for determining these angles. For instance, in a related substituted diphenylpyridine, the pyridine ring was found to be inclined to the benzene (B151609) rings at various angles, highlighting the non-planar nature of such systems. iucr.org

The introduction of bulky substituents can significantly impact the dihedral angle. For example, adding ortho-methyl groups to a phenyl substituent can cause a twist in the molecule to reduce steric hindrance. worktribe.com

Table 1: Calculated Inter-ring Torsion Angles and Rotational Barriers for Related Compounds

CompoundMethodInter-ring Torsion Angle (°)Rotational Barrier (kcal/mol)Reference
BiphenylDFT~40~2 researchgate.net
2-PhenylpyridineDFT~23~1 researchgate.net
2,2'-Bipyridine (B1663995)DFTTwo minima (anti-planar)- researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome. mdpi.com

Characterization of Transition States and Reaction Intermediates

The elucidation of a reaction mechanism involves identifying all the transient species that are formed and consumed during the transformation of reactants to products. This includes short-lived reaction intermediates and the high-energy transition states that connect them. mdpi.com

For reactions involving this compound, such as C-H activation or cross-coupling reactions, computational methods like DFT can be used to locate and characterize the geometry and energy of these species. rsc.orgrsc.org For example, in a rhodium-catalyzed C-C coupling reaction of 2-phenylpyridine, DFT calculations were used to map out the entire catalytic cycle, including the initial C-H activation step, the formation of various intermediates, and the final product-releasing step. rsc.org The calculations showed that the C-H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism with a relatively low energy barrier. rsc.org

Role of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. chemrxiv.org Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and viscosity. numberanalytics.com

Computational models can incorporate the effects of the solvent, either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. scielo.br These models allow researchers to understand how the solvent influences the energies of different species along the reaction pathway.

For example, a polar solvent can stabilize a polar transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. chemrxiv.org In some cases, changing the solvent can even alter the preferred reaction pathway. For instance, in a study of a cyclization reaction, using acetonitrile (B52724) as the solvent favored a 6-endo-trig pathway, while methanol (B129727) favored a 5-exo-trig pathway, leading to different products. mdpi.com

In the context of reactions involving this compound, computational studies that include solvent effects are essential for obtaining results that are comparable to experimental observations in solution. These studies can help explain observed solvent-dependent outcomes and guide the selection of the optimal solvent for a desired transformation. chemrxiv.orgnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities and guiding the synthesis of more potent analogs. For derivatives and structural analogs of this compound, QSAR studies have been employed to elucidate the key structural features that govern their biological activities.

A study on a series of 2-acylamino-4,6-diphenylpyridine derivatives, which share a common pyridine core with this compound, identified these compounds as novel antagonists for GPR54, a receptor implicated in sex-hormone dependent diseases. nih.gov Through detailed structure-activity relationship (SAR) and QSAR analysis, researchers were able to develop potent antagonists, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net

In a 2D-QSAR study of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, which also contain a substituted pyridine ring, researchers developed a statistically significant model for their vasodilation activity. nih.gov The model was generated using the Best Multiple Linear Regression (BMLR) method and validated internally. nih.gov The statistical quality of the model is highlighted in the table below.

Coordination Chemistry of 2 Acetyl 6 Phenylpyridine As a Ligand

Principles of Ligand Design for 2-Acetyl-6-phenylpyridine-Based Systems

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and functional properties. The this compound framework offers a robust and adaptable platform for creating sophisticated ligand architectures.

Identification of Potential Chelation Sites and Multidenticity (N,O-donor capabilities)

This compound is an archetypal bidentate ligand. Its coordination capabilities stem from two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group. This N,O-donor set allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. vulcanchem.commdpi.com The planar nature of the pyridine and phenyl rings further contributes to the stability and electronic properties of the resulting complexes through potential π-π stacking interactions. vulcanchem.com

Derivatives of this core structure can exhibit different denticity. For instance, related aryl hydrazones derived from 2-benzoylpyridine (B47108) can act as tridentate N,N,O or N,N,S donors, often involving a keto-enol tautomerism that makes the enolate oxygen available for coordination. nih.govrsc.org

Strategies for Tailoring Ligand Architectures for Specific Metal Interactions

The basic this compound scaffold can be systematically modified to fine-tune the properties of the resulting metal complexes for specific applications. Key strategies include:

Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents to the phenyl or pyridine rings can modulate the electron density at the coordination sites. For example, the acetyl group itself enhances the electron density at the pyridine nitrogen, which has been shown to increase the catalytic activity of palladium complexes in Suzuki couplings by 30% compared to the simpler 2-phenylpyridine (B120327) ligand. vulcanchem.com In iridium(III) complexes, substituting the phenyl ring of phenylpyridine-type ligands allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn controls the emission color and efficiency of Light-Emitting Electrochemical Cells (LEECs). mdpi.com

Steric Hindrance: The introduction of bulky groups can influence the coordination geometry, prevent unwanted side reactions, and control intermolecular interactions. In platinum(II) complexes, bulky substituents on phenylpyridine ligands can suppress π–π stacking, thereby mitigating aggregation-caused quenching (ACQ) and promoting properties like aggregation-induced emission (AIE). researchgate.net

Building Block for Polydentate Ligands: 2-Acetylpyridine (B122185) is a crucial precursor in the synthesis of more complex, polydentate ligands like 2,2′:6′,2′′-terpyridines. researchgate.netnanobioletters.com By reacting 2-acetylpyridine with various aldehydes and ammonia (B1221849) sources, a wide array of functionalized tridentate terpyridine ligands can be created, which have a very high affinity for a broad range of transition metal ions. nanobioletters.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The reaction of this compound and its derivatives with various metal salts yields a diverse range of coordination compounds. These complexes are typically synthesized by mixing the ligand and a corresponding metal salt in a suitable solvent, often with heating or under reflux. researchgate.netresearchgate.net Characterization is performed using a suite of analytical techniques, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the coordination of the ligand, and single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry. nih.govresearchgate.netacs.org

Complexes with Transition Metals (e.g., Ir, Pt, Cu, Mn, Gd, Ni)

This compound and its derivatives form stable complexes with a wide variety of transition metals, leading to compounds with interesting photophysical and catalytic properties.

Iridium (Ir) and Platinum (Pt) Complexes: These are extensively studied for their applications in organic light-emitting diodes (OLEDs) and LEECs. mdpi.comscispace.com For example, heteroleptic iridium(III) complexes featuring styrene-modified phenylpyridine ligands and an acetylacetonate (B107027) (acac) ancillary ligand have been synthesized and show green phosphorescence and good thermal stability. acs.org Similarly, cyclometalated platinum(II) complexes with phenylpyridine derivatives and β-diketonate ligands are known to be efficient phosphorescent emitters. researchgate.netnih.gov

Copper (Cu) and Nickel (Ni) Complexes: These first-row transition metal complexes are often investigated for their catalytic and biological activities. nih.govuni-muenchen.de For example, copper(II) complexes with ligands derived from 2-acetylpyridine have been shown to catalyze C–H activation reactions. vulcanchem.com Schiff base derivatives of 2-acetylpyridine readily form complexes with both Cu(II) and Ni(II), which can exhibit significant antimicrobial properties. rsc.orgresearchgate.net

Manganese (Mn) and Gadolinium (Gd) Complexes: Complexes with these metals are also reported. While direct complexes of this compound with gadolinium are less common, structurally related ligands such as 6-phenylpyridine-2-carboxylate and 4-acetylphenoxyacetic acid readily form complexes with Gd(III). researchgate.netresearchgate.netnih.gov These complexes are often binuclear or polynuclear and are explored for their magnetic and catalytic properties. researchgate.net Manganese complexes with related Schiff base ligands have been synthesized efficiently using microwave-assisted methods. researchgate.net

Below is a table summarizing representative transition metal complexes with this compound and related ligands.

MetalLigand SystemAncillary Ligands/Counter-ionsKey Properties/ApplicationsReference
Iridium(III)Styrene-modified 2-phenylpyridineacetylacetonate (acac)Green phosphorescence, potential for OLEDs acs.org
Platinum(II)2-Phenylpyridine derivativeβ-diketonatePhosphorescence, studied for structure-emission relationships nih.gov
Copper(II)This compound-Catalyst for C-H activation vulcanchem.com
Nickel(II)Hydrazone derivative of 2-benzoylpyridine-Octahedral geometry, antimicrobial activity rsc.org
Gadolinium(III)6-Phenylpyridine-2-carboxylate1,10-phenanthroline, DMFEight-coordinate, cation-anion complex researchgate.net
Manganese(II)Schiff base from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone-Antimicrobial activity researchgate.net

Coordination with Main Group Metals

While less common than their transition metal counterparts, complexes of this compound derivatives with main group metals have also been synthesized and characterized.

Zinc (Zn) and Cadmium (Cd) Complexes: These Group 12 metals form stable complexes. For instance, ligands derived from 3/4-bromo-benzoic acid and (phenyl-pyridin-2-yl-methylene)-hydrazide form tetrahedral or octahedral complexes with Zn(II) and Cd(II). rsc.org A tri-nuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has also been reported, highlighting the ability of these ligands to form polynuclear structures. washington.edu

Aluminum (Al) and Gallium (Ga) Complexes: There is growing interest in the coordination chemistry of Group 13 elements with redox-active and non-innocent ligands. nih.govnih.gov While Al(III) has a strong affinity for oxygen donors, Ga(III) shows a greater tendency to bind nitrogen ligands. mdpi.com Iminopyridine ligands, which are structurally related to this compound, form stable four- and five-coordinate complexes with aluminum. acs.org Selective coordination of Ga(III) over Zn(II) and Cu(II) has been demonstrated in asymmetric dinucleating ligands containing pyridine donors, showcasing the nuanced binding preferences of these metals.

Tin (Sn) Complexes: Four-coordinate tin(II) complexes have been synthesized using oxygen-tripodal ligands, demonstrating the diverse coordination geometries achievable with main group elements.

MetalLigand SystemAncillary Ligands/Counter-ionsCoordination GeometryReference
Zinc(II)6-Phenylpyridine-2-carboxylate2,2′-bipyridineDistorted octahedral washington.edu
Cadmium(II)Hydrazone derivative of 4-bromo-benzoic acid-Octahedral rsc.org
Aluminum(III)IminopyridineChloridePseudo-tetrahedral acs.org
Gallium(III)Asymmetric dinucleating pyridine-based ligand-Selective coordination to specific site
Tin(II)Oxygen tripodal ligandChloride"See-saw" shape (from trigonal bipyramid)

Structure-Activity/Property Relationships in this compound Metal Complexes

A central goal of synthesizing new metal complexes is to establish clear relationships between their molecular structure and their resulting functions. For complexes based on this compound, several such relationships have been elucidated.

The electronic properties of the ligand directly impact the performance of luminescent complexes. In a series of cationic iridium(III) complexes, it was found that phenyl substitution on the 2-phenylpyridine ligands (the C^N ligand) had a more pronounced effect on device luminance and response time in LEECs than substitution on the ancillary 2,2′-bipyridine ligand. mdpi.com This highlights that modifying the cyclometalating ligand is a more effective strategy for tuning the HOMO energy level and, consequently, the emissive properties. mdpi.com

The steric environment around the metal center is also critical. The design of platinum(II) complexes with aggregation-induced emission (AIE) properties relies on introducing sterically demanding groups onto the ligands. researchgate.net These bulky substituents prevent the close packing of molecules in the solid state, which would otherwise lead to luminescence quenching through strong π–π interactions. This structural design effectively suppresses the aggregation-caused quenching (ACQ) effect and enhances solid-state emission. researchgate.net

In the realm of catalysis, the presence and nature of substituents on the ligand framework are key. The acetyl group in this compound, by increasing electron density on the pyridine nitrogen, enhances the catalytic activity of its palladium complexes compared to those with the simpler 2-phenylpyridine ligand. vulcanchem.com This demonstrates a direct link between the electronic structure of the ligand and the catalytic efficacy of the metal center.

Furthermore, the simple act of coordination can dramatically enhance biological activity. Many thiosemicarbazone ligands derived from 2-acetylpyridine show modest biological activity on their own, but this activity is significantly amplified upon complexation with a metal ion. This enhancement is often attributed to the chelation theory, which posits that coordination reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes.

Influence of Ligand Structural Modifications on Coordination Geometry

The coordination geometry of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. In the case of this compound and related ligands, modifications to the ligand's backbone can dictate the resulting complex's structure and stability.

Steric Effects: The introduction of bulky substituents on either the pyridine or phenyl rings can impose significant steric hindrance. This crowding around the metal center can affect the bond angles and distances within the coordination sphere. For instance, bulky groups adjacent to the coordinating nitrogen atom can force a distortion from an ideal geometry (e.g., square planar or octahedral) to accommodate the spatial demand of the ligand. libretexts.org In some cases, bulky ligands are intentionally used to create coordinatively unsaturated or low-coordinate complexes by preventing the binding of additional ligands. libretexts.org

Electronic Effects: The electronic nature of substituents on the ligand framework can alter the electron density at the coordinating nitrogen and oxygen atoms, thereby influencing metal-ligand bond lengths. Electron-donating groups enhance the σ-donating ability of the pyridine nitrogen, potentially leading to shorter, stronger metal-nitrogen bonds. Conversely, electron-withdrawing groups, such as the acetyl group in this compound itself or additional groups like trifluoromethyl (CF3), decrease the electron density on the ligand. nih.gov This can weaken the σ-donation but may enhance π-backbonding interactions with electron-rich metals.

The interplay of these modifications allows for the fine-tuning of the coordination environment. For example, in square planar Pt(II) complexes, the geometry is sensitive to both the electronic nature of the ligand and intermolecular forces like Pt-Pt interactions or π-π stacking, which can be modified by ligand substituents. nih.govresearchgate.net

Table 1: Influence of Ligand Modifications on Coordination Geometry
Modification TypeExampleEffect on Coordination SphereResulting Geometry Trend
Steric HindranceAddition of bulky groups (e.g., tert-butyl) near the N-donorIncreases crowding around the metal center.Distortion from ideal geometries (e.g., octahedral, square planar). May stabilize lower coordination numbers. libretexts.org
Electron-Donating GroupsAlkyl or alkoxy groups on the pyridine or phenyl ringIncreases electron density on donor atoms.Strengthens the M-N σ-bond, potentially shortening bond lengths.
Electron-Withdrawing GroupsHalogens (e.g., -F) or trifluoromethyl (-CF3) groupsDecreases electron density on donor atoms.Weakens the M-N σ-bond but can enhance π-acceptor character, influencing electronic properties. nih.gov
Extension of π-SystemReplacing phenyl with larger aromatic systems (e.g., quinoline)Alters stacking interactions and electronic absorption properties.Can promote stronger intermolecular π-π stacking, influencing crystal packing. nih.gov

Electronic Properties and Metal-Ligand Orbital Interactions

The electronic properties of complexes containing this compound are determined by the interactions between the metal's d-orbitals and the ligand's molecular orbitals. These interactions give rise to the observed spectroscopic and electrochemical characteristics of the complexes.

In a typical coordination complex, the ligand's filled σ-orbitals donate electron density to the metal's empty d-orbitals, forming σ-bonds. For this compound, the primary σ-donation comes from the lone pair on the pyridine nitrogen. The metal's d-orbitals, which are degenerate in the free ion, are split into different energy levels by the electrostatic field of the ligands. brahmanandcollege.org.in In an octahedral complex, these split into a lower-energy t2g set and a higher-energy eg set. libretexts.org

A key feature of complexes with unsaturated ligands like pyridines is the possibility of π-interactions. The π* (antibonding) orbitals of the pyridine ring are typically low enough in energy to accept electron density from the filled d-orbitals of the metal. This process is known as metal-to-ligand charge transfer (MLCT). libretexts.org These MLCT transitions are often observed as strong absorption bands in the UV-visible spectra of the complexes and are responsible for the intense colors of many transition metal complexes. publicationslist.org The energy of these MLCT bands can be tuned by modifying the ligand; electron-withdrawing groups on the pyridine ring lower the energy of the π* orbitals, causing a red-shift (to lower energy) in the MLCT absorption. nih.gov

Conversely, ligand-to-metal charge transfer (LMCT) can occur if the ligand has high-energy filled orbitals and the metal has low-energy empty orbitals.

Table 2: Key Electronic Interactions and Properties
Interaction/PropertyDescriptionRelevance to this compound Complexes
σ-DonationDonation of electron density from the ligand's filled orbitals (N lone pair) to the metal's empty d-orbitals.Forms the primary metal-ligand coordinate bond, stabilizing the complex. brahmanandcollege.org.in
π-Backbonding (MLCT)Donation of electron density from the metal's filled d-orbitals to the ligand's empty π* orbitals.Common in complexes with π-acceptor ligands like pyridine. libretexts.org Often responsible for intense visible absorptions and photoluminescent properties.
Ligand Field SplittingThe energy difference between metal d-orbitals caused by the ligand field.Determines the d-d transition energies, which are typically weaker than charge-transfer bands. libretexts.org
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Crucial for photophysical properties. Often corresponds to the energy of the lowest-energy electronic transition (e.g., MLCT). publicationslist.orgresearchgate.net

Applications in Supramolecular Assembly and Chemical Sensing

The defined coordination vectors and potential for non-covalent interactions make this compound and its derivatives useful building blocks in supramolecular chemistry and for the design of chemical sensors.

Supramolecular Assembly: Supramolecular chemistry involves the formation of large, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal-ligand coordination. Metal complexes of ligands like this compound can act as "tectons" or building blocks in these assemblies. usp.br The rigid phenyl-pyridine framework promotes π-π stacking, which can guide the self-assembly of complexes into one-, two-, or three-dimensional networks. mdpi.com By modifying the ligand with functional groups capable of forming hydrogen bonds, chemists can program the assembly process to create specific, desired architectures. mdpi.comrsc.org These supramolecular structures are of interest for applications in materials science, including porous materials and nanomaterials. mdpi.com

Chemical Sensing: The luminescent properties of metal complexes, particularly those of d6 and d8 metals like Ru(II), Ir(III), and Pt(II), make them excellent candidates for chemical sensors. rsc.org Many complexes containing phenylpyridine-type ligands are phosphorescent. rsc.org The emission intensity or wavelength of these complexes can change upon interaction with a target analyte. This change can be caused by several mechanisms, including:

Photoinduced Electron Transfer (PET): The analyte can quench the complex's emission by accepting an electron from (or donating an electron to) the excited state of the complex. bohrium.com

Förster Resonance Energy Transfer (FRET): Energy can be transferred from the excited complex to the analyte if their absorption/emission spectra overlap. bohrium.com

Direct Coordination: The analyte can bind directly to the metal center, altering its coordination environment and, consequently, its photophysical properties.

For example, iridium(III) complexes with substituted 2-phenylpyridine ligands have been developed as highly sensitive and selective luminescent sensors for detecting metal ions like Fe³⁺ and explosive compounds like picric acid in aqueous media. bohrium.com The introduction of specific binding sites onto the ligand framework can impart selectivity for a particular analyte. The aggregation-induced emission (AIE) or aggregation-induced phosphorescence emission (AIPE) properties of some platinum(II) and iridium(III) complexes are also exploited in sensing applications, where the emission is "turned on" in the presence of an analyte that induces aggregation. rsc.orgbohrium.com

Applications of 2 Acetyl 6 Phenylpyridine and Its Derivatives in Academic Research

Applications in Organic Synthesis

In the realm of organic synthesis, 2-Acetyl-6-phenylpyridine serves as a versatile precursor and building block for constructing a wide array of complex molecular architectures.

As Precursors for Polyheterocyclic Compounds (e.g., Oligopyridines, Terpyridines)

Derivatives of 2-acetylpyridine (B122185) are fundamental starting materials for the synthesis of oligopyridines and, most notably, 2,2':6',2''-terpyridines (terpy). Terpyridines are highly sought-after chelating ligands in coordination and supramolecular chemistry. mdpi.com The most common synthetic routes, such as the Kröhnke method, involve the condensation of a 2-acetylpyridine derivative with an aldehyde. researchgate.net

A refined method for terpyridine synthesis is centered around the aldol (B89426) condensation of 2-acetylpyridine, which can be catalyzed by an acid, base, or alcohol to form an enone. rsc.org A subsequent Michael addition generates an enolate, leading to a 1,5-diketone intermediate that undergoes ring closure to form the central pyridine (B92270) ring of the terpyridine structure. rsc.org

A key derivative, 2-acetyl-6-cyanopyridine, has been identified as a crucial intermediate in simpler, more cost-effective methods for synthesizing oligo-2,6-pyridines. google.com This approach avoids difficult, low-temperature reactions, highlighting the utility of such precursors. The synthesis of 6,6''-dicyano-2,2':6',2''-terpyridine, for example, proceeds through the condensation of intermediates derived from 2-acetyl-6-cyanopyridine. google.com These synthetic strategies allow for the introduction of various functional groups onto the pyridine rings, enabling the creation of a diverse library of polyheterocyclic compounds with tailored properties. researchgate.net

The following table summarizes representative synthetic methods for terpyridines using acetylpyridine precursors.

Synthesis MethodPrecursorsKey Reagents/ConditionsProduct Type
Kröhnke Synthesis2-acetylpyridine, various aldehydesBase (e.g., KOH), Ammonia (B1221849) source (e.g., NH₄OAc)Functionalized 2,2':6',2''-terpyridines
One-Pot Aldol Condensation2-acetylpyridineBase (e.g., potassium t-butoxide), Ammonium (B1175870) acetate (B1210297)Substituted terpyridines
Intermediate-based Synthesis2-acetyl-6-cyanopyridine, substituted chalconesAmmonium acetate, Acetic acid6,6''-disubstituted-2,2':6',2''-terpyridines

As Building Blocks in the Synthesis of Complex Molecules

The utility of this compound and its analogues extends to their role as foundational building blocks for more intricate molecular structures beyond simple terpyridines. The strategic placement of the acetyl and phenyl groups allows for stepwise and regioselective functionalization. For instance, the acetyl group can undergo condensation reactions, while the phenyl group can be modified through standard aromatic chemistry, or the pyridine ring itself can be functionalized.

Ruthenium-catalyzed C-H bond functionalization enables the direct arylation of 2-phenylpyridine (B120327) at the ortho-position of the phenyl ring, providing a pathway to complex biaryl compounds. mdpi.com This method is tolerant of various functional groups and has been demonstrated in water, an environmentally benign solvent. mdpi.com Similarly, rhodium-catalyzed domino reactions of 2-phenylpyridines with strained bicyclic alkenes have been developed to construct complex isoquinoline-fused bicyclic systems. beilstein-journals.org These advanced synthetic methods underscore the value of the 2-phenylpyridine scaffold in rapidly building molecular complexity.

A patent describes the use of 2-acetyl-6-cyanopyridine to synthesize 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one, which is then used to build a complex terpyridine that can be further elaborated into chelating agents. google.com This demonstrates a multi-step synthesis where the initial building block dictates the core structure of the final complex molecule.

Role in Asymmetric Synthesis Methodologies

Pyridine-containing compounds are pivotal in asymmetric synthesis, often serving as the backbone for chiral ligands that induce stereoselectivity in chemical reactions. scielo.br Derivatives of this compound are particularly interesting in this context due to the potential for creating chiral centers and C2-symmetric or asymmetric ligands.

The reduction of the acetyl group in this compound can generate a chiral alcohol, (S)-2-(1-hydroxyethyl)-6-phenylpyridine, which is a valuable chiral building block. molaid.com Furthermore, tripod ligands incorporating a 6-phenylpyridin-2-yl substituent have been synthesized for applications in asymmetric catalysis. researchgate.net These C1-symmetric tris(2-pyridyl)methane ligands can be resolved into their respective enantiomers, and their metal complexes have been analyzed by X-ray crystallography, confirming their chiral nature. researchgate.net The development of such chiral ligands is crucial for enantioselective transformations, a key goal in modern organic synthesis, particularly for the production of pharmaceuticals and other biologically active molecules. ajchem-b.comfrontiersin.org

Catalytic Applications

The ability of the pyridine nitrogen to coordinate with metal centers makes this compound and its derivatives excellent candidates for ligand development in catalysis. The resulting metal complexes often exhibit significant catalytic activity in a variety of transformations.

Development of Homogeneous and Heterogeneous Catalysts

Complexes derived from 2-phenylpyridine and related ligands have been successfully employed as both homogeneous and heterogeneous catalysts.

In homogeneous catalysis , palladium complexes containing pyridine-based ligands have proven to be effective catalysts for C-C bond formation reactions. rsc.org For example, a palladium(II) complex with a 3-(pyridin-2-ylmethyl)oxazolidin-2-one ligand acts as a catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids under aerobic conditions. rsc.org Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands are used for the direct arylation of 2-phenylpyridine in water, showcasing the potential for green catalytic processes. mdpi.com Furthermore, platinum(II) phenylpyridyl Schiff base complexes have been developed as photoactivated, latent catalysts for alkene hydrosilylation, offering temporal control over the catalytic process. acs.org Palladacycles, which can be derived from cyclometalation of ligands like 2-phenylpyridine, are a well-established class of stable and efficient catalyst precursors for various homogeneous reactions. researchgate.net

The following table provides examples of catalytic systems based on phenylpyridine and related derivatives.

Catalyst TypeMetal CenterLigand/SupportApplicationCatalyst Phase
Cross-Coupling CatalystPalladium (Pd)Pyridine-oxazolidinoneSuzuki-Miyaura CouplingHomogeneous
Direct Arylation CatalystRuthenium (Ru)N-Heterocyclic CarbeneC-H Arylation of 2-phenylpyridineHomogeneous
Hydrosilylation CatalystPlatinum (Pt)Phenylpyridyl Schiff BaseAlkene HydrosilylationHomogeneous
Hydrogenation CatalystCobalt (Co)Titanium/Melamine (B1676169) SupportPyridine HydrogenationHeterogeneous

Role in Asymmetric Catalysis

The development of chiral catalysts for enantioselective reactions is a major focus of modern chemistry, and derivatives of this compound play a significant role. Chiral metal complexes derived from these ligands can create a specific three-dimensional environment around the active site, enabling the preferential formation of one enantiomer of the product.

Tris(2-pyridyl)methane tripod ligands containing a chiral bridging atom and a 6-phenylpyridin-2-yl arm have been synthesized and resolved. researchgate.net Their rhodium complexes were found to induce an element of chirality through ortho-metalation of the phenyl substituent, making them promising candidates for asymmetric catalysis. researchgate.net The field of catalytic asymmetric epoxidation, a crucial reaction for producing chiral building blocks, has utilized chiral ruthenium porphyrin complexes, with pyridine derivatives often used as axial ligands to modulate reactivity and selectivity. researchgate.net Similarly, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands are highly effective for the asymmetric transfer hydrogenation of ketones, a key method for producing chiral alcohols. ajchem-b.com The design of such catalysts often relies on the modular synthesis of ligands, where pyridine-containing fragments derived from precursors like this compound can be systematically varied to optimize catalytic performance. researchgate.net

Specific Applications in Palladium-Catalyzed C-H Functionalization

The 2-phenylpyridine moiety is a classic substrate in the field of palladium-catalyzed C-H activation. rsc.org The nitrogen atom directs the palladium catalyst to the ortho C-H bonds of the phenyl group, leading to the formation of a stable five-membered cyclopalladated intermediate. rsc.orgnih.gov This palladacycle is a key intermediate that can undergo various subsequent transformations, allowing for the introduction of a wide range of functional groups with high regioselectivity. rsc.orgresearchgate.net

The catalytic cycle for these reactions typically involves the initial C-H activation to form the palladacycle, followed by steps such as oxidative addition, reductive elimination, or reaction with coupling partners to yield the functionalized product and regenerate the active palladium catalyst. rsc.orgnih.govsnnu.edu.cn

Key research findings in the palladium-catalyzed C-H functionalization of 2-phenylpyridine and its derivatives include:

Acylation : Direct ortho-acylation of 2-arylpyridines has been achieved using reagents like carboxylic acids or aroyl chlorides. rsc.orgthieme-connect.com For instance, using palladium acetate as a catalyst and trifluoroacetic anhydride (B1165640) as an activating agent, 2-phenylpyridine can be acylated with benzoic acid, with studies indicating that electron-rich functional groups show higher reactivity. rsc.org

Arylation : Electrochemical palladium-catalyzed ortho-arylation of 2-phenylpyridine has been demonstrated. rsc.org In this process, a cyclopalladium intermediate reacts with an aryl radical generated from the cathodic reduction of an aryldiazonium salt. rsc.org

Thiolation : Palladium-catalyzed C-H activation enables trifluoromethyl thiolation. rsc.org Reactions using N-SCF₃ reagents and a palladium acetate catalyst in trifluoroacetic acid have shown excellent yields and tolerance for various functional groups. rsc.org

Phosphorylation : The C-H phosphorylation of 2-phenylpyridine has been accomplished using Pd(OAc)₂ as a catalyst and AgOAc as an oxidant. rsc.org Arenes with electron-donating groups in the meta and para positions were found to be more effective in this reaction. rsc.org

Acetoxylation : Cyclometallated (2-phenyl-pyridine)palladium acetate complexes can serve as precatalysts for the acetoxylation of 2-phenylpyridine. researchgate.net

Functionalization TypeReagents/Catalyst SystemKey FindingsReference
AcylationPd(OAc)₂, Trifluoroacetic anhydride, Carboxylic acidsDirect ortho-acylation; electron-rich groups show higher reactivity. rsc.org
ArylationElectrochemical; Pd catalyst, Aryldiazonium saltInvolves a cyclopalladated intermediate reacting with an aryl radical. rsc.org
TrifluoromethylthiolationPd(OAc)₂, N-SCF₃ reagents, Trifluoroacetic acidHigh yields and wide substrate scope. rsc.org
PhosphorylationPd(OAc)₂, AgOAcTolerates arenes with electron-donating groups well. rsc.org
AcetoxylationCyclometallated (2-phenyl-pyridine)palladium acetateThe complex acts as a precatalyst for the reaction. researchgate.net

Medicinal Chemistry and Biological Activity Mechanisms (in vitro studies only, excluding clinical data, dosage, or safety)

Derivatives of 2-acetylpyridine, particularly thiosemicarbazones, have been extensively studied for their potential therapeutic applications due to a broad spectrum of biological activities. nih.gov These compounds are of significant interest in medicinal chemistry for their antimicrobial and antitumor properties observed in laboratory settings.

Antimicrobial, Antifungal, Antiparasitic, and Antiviral Activity Mechanisms

In vitro studies have shown that derivatives of 2-acetylpyridine exhibit a wide range of activities against various pathogens. Thiosemicarbazones derived from 2-acetylpyridine have demonstrated antifungal, antiparasitic, antiviral, and antibacterial properties. nih.gov For example, 2-acetylpyridine thiosemicarbazones have been reported to inhibit the replication of herpes simplex virus types 1 and 2. nih.gov Specific derivatives have shown activity against Trypanosoma rhodesiense, the parasite responsible for African trypanosomiasis, with the nitrogen atom of the pyridyl moiety being essential for this activity. researchgate.net Furthermore, derivatives have shown antimalarial activity against Plasmodium berghei and antifungal activity against Candida species. nih.govtandfonline.com The mechanisms underlying these broad-spectrum activities are multifaceted and are believed to involve several interconnected pathways.

A primary mechanism of action for 2-acetylpyridine thiosemicarbazone derivatives is their function as chelating agents. nih.gov These molecules typically act as tridentate ligands, binding to transition metal ions through the thiocarbonyl sulfur and azomethine nitrogen atoms. nih.govnih.gov The formation of metal complexes is crucial to their biological activity. nih.govbenthamopenarchives.com

Chelation theory suggests that the formation of a complex reduces the polarity of the central metal ion. eurjchem.com This is due to the partial sharing of the metal's positive charge with the donor atoms of the ligand and the delocalization of π-electrons over the entire chelate ring. eurjchem.com This process increases the lipophilic character of the metal complex, which enhances its ability to permeate through the lipid layers of microbial cell membranes, thereby increasing its potency. eurjchem.comresearchgate.net Studies on copper(II), gallium(III), and indium(III) complexes with 2-acetylpyridine N(4)-phenylthiosemicarbazone have confirmed the formation of stable complexes with significant biological activity. nih.gov

Another proposed mechanism for the bioactivity of these compounds is the generation of reactive oxygen species (ROS). nih.gov It is hypothesized that when 2-acetylpyridine derivatives, particularly thiosemicarbazones, form complexes with intracellular metals like iron or copper, these complexes can catalyze the production of ROS. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause significant damage to vital cellular components. nih.govfrontiersin.org The overproduction of ROS leads to a state of oxidative stress, which can damage proteins, lipids, and DNA, ultimately leading to cell injury and death. nih.govnih.gov This ROS-mediated damage is considered a key factor in the antimicrobial and antitumor effects of these compounds. researchgate.netnih.gov

The inhibition of critical cellular enzymes is another key aspect of the mechanism of action for 2-acetylpyridine derivatives. One of the most important targets is ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. nih.govbenthamopenarchives.com By chelating with iron, an essential cofactor for RNR, these compounds can effectively inhibit the enzyme's function. nih.gov This impedes DNA synthesis, thereby halting cell proliferation, which is particularly effective against rapidly dividing cancer cells and microbes. nih.govbenthamopenarchives.com Gallium(III) complexes of thiosemicarbazones are specifically noted for their ability to inhibit ribonucleotide reductase. benthamopenarchives.comajrconline.org

Investigation of Reactive Oxygen Species (ROS) Generation

Antitumor Activity Mechanisms in Cell Lines (in vitro)

In addition to their antimicrobial properties, derivatives of 2-acetylpyridine have shown significant antitumor activity in various human cancer cell lines in vitro. nih.govnih.govbenthamopenarchives.com The mechanisms are closely linked to those described above, including chelation, ROS generation, and enzyme inhibition, which collectively disrupt cancer cell proliferation and induce cell death. nih.gov

For example, a derivative known as TSC01 (2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone) has demonstrated antitumor activity against breast and glioma cell lines. nih.gov Metal complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone have shown remarkable cytotoxicity against the human liver cancer cell line HepG2. nih.gov In one study, a copper complex was found to be 28-fold more cytotoxic than the established antitumor drug mitoxantrone (B413) against this cell line. nih.gov Other studies have documented the antiproliferative activity of 2-acetylpyridine ligands and their platinum complexes against a panel of cancer cell lines including human breast cancer (MCF-7), bladder cancer (T24), and non-small cell lung carcinoma (A-549). benthamopenarchives.com Additionally, related 2-amino-3-cyano-6-phenylpyridine derivatives have shown potent cytotoxic activity against lung (A549, H460), colon (HT-29), and liver (SMMC-7721) cancer cell lines. nih.govresearchgate.net

Compound/DerivativeCancer Cell Line(s)Observed In Vitro ActivityReference
2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01)Breast and Glioma cellsDemonstrated antitumor activity. nih.gov
Metal complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazoneHepG2 (Liver cancer)Remarkable cytotoxicity; Cu(II) complex was 28-fold more potent than mitoxantrone. nih.gov
2-acetylpyridine ligand and its Pt(II) complexMCF-7 (Breast), T24 (Bladder), A-549 (Lung)High antiproliferative activity. benthamopenarchives.com
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivativesA549 (Lung), H460 (Lung), HT-29 (Colon), SMMC-7721 (Liver)Excellent antitumor activity, with some compounds showing nanomolar IC₅₀ values. nih.govresearchgate.net
Cyclometalated palladium complexes with 2-arylpyridinesM-HeLa (Cervical), HuTu 80 (Duodenal), MCF-7 (Breast), A549 (Lung)High cytotoxicity reported. researchgate.net
Assessment of Cytotoxicity in Specific Cancer Cell Lines

Derivatives of this compound have been the subject of investigation for their potential cytotoxic effects against various cancer cell lines. Research has demonstrated that the antiproliferative activity of these compounds is influenced by their molecular structure. mdpi.comnih.gov

For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents were synthesized and evaluated for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com Several of these compounds exhibited promising antiproliferative effects with IC50 values ranging from 1 to 5 µM against these cell lines. mdpi.com Notably, compounds 5d, 5g, 5h, and 5i showed high selectivity for cancer cells over normal human fibroblast cell lines, suggesting their potential for further development as anticancer agents. mdpi.com

In another study, thiosemicarbazone metal complexes were evaluated for their antiproliferative activity. The 2-acetylpyridine ligand, a related structure, demonstrated high anticancer activity against MCF-7 (human breast cancer), T24 (human bladder cancer), A-549 (human non-small cell lung carcinoma), and L-929 (murine) cancer cell lines. benthamopenarchives.com

The table below summarizes the cytotoxic activities of selected 2-methoxypyridine (B126380) derivatives. mdpi.com

Table 1: Cytotoxic Activities of 2-Methoxypyridine Derivatives (IC50 in µM)

Compound HepG2 DU145 MBA-MB-231 Normal Fibroblast
5d 4.32 3.76 2.19 >100
5g 2.87 1.98 1.54 >100
5h 3.11 2.45 1.88 >100

| 5i | 1.76 | 1.23 | 1.02 | >100 |

Structure-Activity Relationship Studies for Antiproliferative Effects

The relationship between the chemical structure of pyridine derivatives and their antiproliferative activity is a key area of research. mdpi.comnih.gov Studies have shown that the presence and position of certain functional groups on the pyridine ring can significantly enhance or diminish their cytotoxic effects. mdpi.comnih.gov

A review of pyridine derivatives highlighted that the inclusion of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity against various cancer cell lines. mdpi.comnih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. mdpi.comnih.gov For example, the insertion of CH3 and NO2 groups in the para position has been shown to improve antiproliferative activity, resulting in lower IC50 values. mdpi.com

In the case of 2-methoxypyridine-3-carbonitrile derivatives, the structure-activity relationship revealed that the nature of the substituent on the aryl ring plays a crucial role in their anticancer activity. mdpi.com For instance, compounds with electron-withdrawing groups, such as nitro groups, exhibited potent cytotoxicity. mdpi.com

Enzyme Inhibition Mechanisms (e.g., Dipeptidyl Peptidase-4 (DPP4))

Derivatives of pyridine have been identified as potential inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. researchgate.netemanresearch.org DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. mdpi.com By inhibiting DPP-4, these compounds can prolong the action of incretins, leading to improved glucose control. emanresearch.orgoatext.com

The design of these inhibitors often involves creating molecules that can fit into the active site of the DPP-4 enzyme. oatext.com The active site of DPP-4 has two main pockets, S1 and S2, which are targeted for drug design. oatext.com

Computational Docking Studies for Ligand-Enzyme Binding Interactions

Computational docking studies are employed to understand the binding interactions between pyridine derivatives and the active site of enzymes like DPP-4. researchgate.netnih.gov These studies help in visualizing how the ligand (the pyridine derivative) fits into the enzyme's binding pockets and which amino acid residues are involved in the interaction. researchgate.net

For example, in the design of novel DPP-4 inhibitors, a docking study confirmed that a carboxy group could interact with targeted amino acid residues around the catalytic region, thereby increasing the inhibitory activity. researchgate.net X-ray cocrystal structure analysis of a potent inhibitor confirmed a salt-bridge interaction with Arg125, a critical active-site residue. researchgate.net Molecular dynamics simulations have also been used to assess the stability of the peptide-protein complex in the active site of DPP-4. mdpi.com

Rational Design and Structural Optimization for Enhanced Inhibitory Potency

The insights gained from structure-activity relationship studies and computational docking are used for the rational design and structural optimization of pyridine derivatives to enhance their inhibitory potency against enzymes like DPP-4. researchgate.netnorthampton.ac.uk This involves modifying the chemical structure of the lead compounds to improve their binding affinity and selectivity. researchgate.net

For instance, starting from a quinoline (B57606) derivative, novel pyridine derivatives containing a carboxy group were designed to increase inhibitory activity against DPP-4. researchgate.net Further optimization of these structures led to the identification of a potent and selective inhibitor. researchgate.net The process of rational design often involves creating hybrid molecules that combine different pharmacophores to achieve a desired pharmacological profile. arabjchem.org

Insecticidal, Herbicide, and Fungicide Applications (Mechanistic Aspects in Agriculture)

Pyridine derivatives are widely used in agriculture as insecticides, herbicides, and fungicides. nih.govijfans.orgresearchgate.net Their mechanism of action often involves the inhibition of specific enzymes or disruption of biological processes in the target pests or weeds.

In the context of insecticidal activity, novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been designed and synthesized. nih.gov Some of these compounds exhibited high insecticidal activities against pests like Mythimna separata. nih.gov The design of these compounds is often based on the substructure of existing successful pesticides. nih.gov

As herbicides, phenylpyridine derivatives have been shown to act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.net This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes rapid cell membrane disruption in the presence of light. researchgate.net Novel α-trifluorothioanisole derivatives containing phenylpyridine moieties have shown excellent herbicidal activity against various broadleaf weeds. mdpi.com

In terms of fungicidal applications, some 2,2'-bipyridine (B1663995) derivatives have demonstrated strong preventative and curative activity against plant diseases such as wheat powdery mildew and wheat leaf rust. researchgate.net

Material Science Applications

While the primary focus of research on this compound and its derivatives has been in the biomedical and agricultural fields, there is potential for their application in material science. Phenylpyridine compounds are known to form highly fluorescent metal complexes. wikipedia.org These complexes, particularly with iridium, have attracted interest for their potential use in organic light-emitting diodes (OLEDs). wikipedia.org The photophysical properties of these complexes can be tuned by modifying the substituents on the phenylpyridine ligand. wikipedia.org

Precursors for Optoelectronic Materials (e.g., Organic Light Emitting Diodes (OLEDs))

Derivatives of 2-phenylpyridine are foundational in the development of phosphorescent emitters for Organic Light Emitting Diodes (OLEDs). psu.edu The 2-phenylpyridine (ppy) ligand is a classic component in highly efficient iridium(III) complexes, which are used as dopants in the emissive layer of OLED devices. psu.edunycu.edu.tw These organometallic complexes can harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. psu.edu

The acetyl group in this compound offers a synthetic handle for creating a wide array of ligands. By modifying this group, researchers can fine-tune the electronic and photophysical properties of the resulting metal complexes to achieve desired emission colors, from green to deep red. sid.ir

Research has demonstrated the successful synthesis of various phosphorescent Ir(III) complexes based on derivatives of 2-phenylpyridine for use in OLEDs. sid.ir For instance, iridium(III) complexes using ligands derived from 5-benzoyl-2-phenylpyridine have been fabricated into high-efficiency red OLEDs. sid.ir Similarly, bis(2-phenylpyridinato-N,C²ʹ)iridium(acetylacetonate), often abbreviated as Ir(ppy)₂(acac), is a benchmark green phosphorescent emitter known for its high efficiency and performance in OLEDs. nycu.edu.twmdpi.com Devices using these types of emitters exhibit high luminance, power efficiency, and external quantum efficiency (EQE). nycu.edu.twsid.ir

The performance of OLEDs fabricated using different 2-phenylpyridine-based iridium complexes is summarized in the table below. The data highlights how modifications to the core ligand structure influence the electroluminescent properties of the device.

Table 1: Performance of OLEDs with Emissive Layers Doped with 2-Phenylpyridine-based Iridium(III) Complexes

Emitter (Derivative) Emission Color Max. Luminous Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) CIE Coordinates (x, y) Source(s)
Complex based on 5-benzoyl-2-phenylpyridine Red 11.80 3.57 10.90 (0.63, 0.32) sid.ir
(BzPP)₂Ir(acac) Deep Red 8.54 8.16 Not Reported (0.66, 0.34) sid.ir
Ir(ppy)₂(acac) Green >50 38 12.3 Not Reported nycu.edu.tw
btp₂Ir(acac) Red Not Reported 2.2 6.5 Not Reported nycu.edu.tw

Table is interactively generated based on research data.

Development of Advanced Functional Materials

The rigid and thermally stable nature of the pyridine ring makes it a desirable component in high-performance polymers. royalsocietypublishing.org this compound serves as a potential starting block for creating the complex monomers needed to synthesize these materials, such as heat-resistant and low-dielectric-constant polyimides. sid.irrsc.orgrsc.org The acetyl and phenyl groups can be functionalized to produce diamine or dianhydride monomers, which are then polymerized. researchgate.netresearchgate.net

Heat-Shielding Materials

Table 2: Thermal Properties of Pyridine-Containing Polyimides

Polymer/Monomer Base Glass Transition Temp. (Tg) 5% Weight Loss Temp. (T₅%) 10% Weight Loss Temp. (T₁₀%) Source(s)
Polyimides from PyDPM 358–473°C >476°C Not Reported royalsocietypublishing.org
Polyimides from 4-aryl-2,6-bis-(4-amino phenyl)pyridine 244–283°C Not Reported 420–453°C sid.ir
Polyimides from pyridine diamine monomer 236–300°C 470–492°C 499–515°C researchgate.net
Polyimide mTPPy6F 342°C 551°C Not Reported rsc.orgresearchgate.net

Table is interactively generated based on research data.

Low Dielectric Constant Materials

In the microelectronics industry, there is a high demand for materials with a low dielectric constant (low-κ) to reduce signal delay and power consumption. mdpi.comrsc.org Aromatic polyimides are prime candidates for these applications. mdpi.com One effective strategy to lower the dielectric constant of a polymer is to introduce bulky, asymmetric, or fluorine-containing groups into the polymer chain. rsc.orgrsc.org This increases the free volume between polymer chains and reduces intermolecular polarizability.

The synthesis of polyimides from diamine monomers containing a diphenylpyridine core has been shown to produce materials with intrinsically low dielectric constants. rsc.orgresearchgate.net By attaching different numbers of benzene (B151609) rings as pendant groups to this core, researchers have been able to systematically reduce the dielectric constant. rsc.orgresearchgate.net Furthermore, introducing fluorine atoms into the polymer structure is a well-established method for achieving low-κ properties. rsc.org Polyimides synthesized from fluorinated pyridine-containing diamines exhibit dielectric constants significantly lower than conventional polyimides. rsc.org The versatility of this compound makes it a suitable precursor for creating the specialized monomers required for these advanced low-κ materials.

Table 3: Dielectric Properties of Pyridine-Containing Polymers

Polymer Type Monomer Components Dielectric Constant (κ) Frequency Source(s)
Fluorinated Polyimide Films Pyridine and –C(CF₃)₂– groups 2.36–2.52 1 MHz rsc.org
Polyimide (mTPPy6F) Diphenylpyridine core with three pendant benzene rings 2.44 Not Reported rsc.orgresearchgate.net
Polyimide (mBPPy6F) Diphenylpyridine core with two pendant benzene rings 2.61 Not Reported rsc.orgresearchgate.net
Polyimide (PPy6F) Diphenylpyridine core with one pendant benzene ring 2.81 Not Reported rsc.orgresearchgate.net
Aromatic Polyamide Films 4-aryl-2,6-diphenylpyridine moieties 3.21–3.54 1 MHz researchgate.net

Table is interactively generated based on research data.

Future Directions and Emerging Research Perspectives for 2 Acetyl 6 Phenylpyridine

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing 2-acetyl-6-phenylpyridine, such as the reaction of 2-acetylpyridine (B122185) with phenyllithium (B1222949), are effective on a laboratory scale, future efforts will likely focus on developing more sustainable and efficient synthetic strategies. vulcanchem.com These new routes could involve catalytic cross-coupling reactions, which are known for their high efficiency and functional group tolerance.

One promising approach is the use of palladium-catalyzed cross-coupling reactions. For instance, a method has been developed for the synthesis of this compound starting from 2-acetyl-6-bromopyridine, achieving a 76% yield. uqam.ca Further research could explore the use of more earth-abundant and less toxic metal catalysts, such as those based on bismuth, to align with the principles of green chemistry. uqam.ca The development of one-pot syntheses that minimize purification steps and solvent waste is another key area of future investigation.

Future synthetic strategies could also leverage advancements in flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scalability, making them an attractive alternative to traditional batch processes.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound has been primarily centered around its acetyl and pyridine (B92270) functionalities. The acetyl group can be reduced to a secondary alcohol, 1-(6-phenylpyridin-2-yl)ethanol, using sodium borohydride (B1222165), or the pyridine can be oxidized to its N-oxide with hydrogen peroxide. vulcanchem.com The phenyl ring can undergo electrophilic aromatic substitution, such as nitration. vulcanchem.com

Future research will likely delve into previously unexplored transformation pathways. This could include the activation of C-H bonds on the phenyl or pyridine rings to introduce new functional groups, opening up a wider range of derivatives with unique properties. The development of novel catalytic systems could enable selective functionalization at positions that are currently difficult to access.

Furthermore, the synergistic reactivity between the acetyl and phenylpyridine moieties could be exploited. For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The exploration of photochemical and electrochemical transformations of this compound also represents a promising avenue for discovering new reaction pathways.

Advanced Ligand Design for Highly Tunable Properties in Coordination Chemistry

This compound and its derivatives have shown significant promise as ligands in coordination chemistry. The acetyl group enhances the electron density at the pyridine nitrogen, which can lead to increased catalytic activity in metal complexes. vulcanchem.com Future research will focus on the rational design of more sophisticated ligands based on the this compound scaffold to achieve highly tunable electronic and steric properties.

By modifying the substituents on the phenyl ring or the acetyl group, it is possible to fine-tune the ligand's coordination properties and, consequently, the catalytic activity and selectivity of the resulting metal complexes. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center.

The combinatorial synthesis of libraries of ligands derived from this compound is an emerging approach to accelerate the discovery of new catalysts for a wide range of chemical transformations, including polymerization and cross-coupling reactions. google.comepo.org This high-throughput screening methodology allows for the rapid identification of optimal ligand-metal combinations for specific applications. google.comepo.org

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level (in vitro)

Hydrazone derivatives of this compound have demonstrated potential as anticancer agents. google.com For instance, a hydrazone formed from this compound and 1-methyl-2-hydrazinobenzimidazole has been synthesized and investigated for its therapeutic properties. google.com While initial in vitro studies have shown antitumor activity, particularly against colon tumors, the precise molecular mechanisms of action remain to be fully elucidated. google.com

Future research will necessitate a deeper dive into the molecular interactions of these compounds within biological systems. In vitro studies using various human tumor cell lines will be crucial to identify the specific cellular targets and signaling pathways affected by these compounds. google.com Techniques such as MTT assays can be employed to determine the dose-response curves and cytotoxic effects on different cancer cell lines. google.com

Understanding the structure-activity relationships through systematic modifications of the this compound scaffold will be key to designing more potent and selective anticancer agents. X-ray crystallography of drug-target complexes could provide invaluable insights into the binding modes and guide the rational design of next-generation therapeutic agents. google.com

Expansion into Emerging Areas of Chemical Physics and Nanoscience

The unique photophysical properties of metal complexes derived from this compound-based ligands open up possibilities for their application in emerging fields like chemical physics and nanoscience. The planar structure of the parent compound facilitates π-π stacking interactions, a property that can be exploited in the design of self-assembling nanomaterials. vulcanchem.com

Future research could explore the development of luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The tunability of the ligand structure allows for the fine-tuning of the emission color and quantum yield of the corresponding metal complexes.

In the realm of nanoscience, this compound derivatives could serve as building blocks for the construction of functional nanostructures, such as metal-organic frameworks (MOFs) and nanoparticles. These materials could find applications in gas storage, catalysis, and drug delivery. The investigation of the nonlinear optical properties of these compounds and their metal complexes is another promising research direction with potential applications in photonics and optoelectronics. google.com

Q & A

Q. What are the standard protocols for synthesizing 2-Acetyl-6-phenylpyridine in laboratory settings?

The synthesis typically starts with 2-acetyl-6-bromopyridine as a precursor. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is employed to introduce the phenyl group. Purification involves silica gel chromatography using a 5% ethyl acetate/hexane eluent, yielding ~76% of the product. Confirmation of purity is achieved via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H-NMR : To verify aromatic proton environments (e.g., δ 8.10 ppm for pyridine protons and δ 7.54-7.46 ppm for phenyl protons) .
  • FT-IR : To identify carbonyl stretching frequencies (~1680 cm⁻¹ for the acetyl group).
  • Mass Spectrometry (MS) : For molecular ion peak confirmation (exact mass: 197.084 g/mol) .

Q. What safety precautions are necessary when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound across different studies?

Contradictions in spectral data (e.g., NMR shifts) may arise from solvent effects, impurities, or instrumentation calibration. To resolve these:

  • Cross-validate : Compare data with independently synthesized batches.
  • Advanced NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Predict NMR shifts using density functional theory (DFT) and compare with experimental results .

Q. What advanced purification methods are recommended for isolating this compound from complex reaction mixtures?

  • High-Performance Liquid Chromatography (HPLC) : For high-purity isolation, especially when silica gel chromatography fails to resolve closely eluting impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • Mass-Directed Purification : Use preparative LC-MS to isolate fractions based on molecular weight .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model reaction pathways (e.g., nucleophilic attack at the acetyl group) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Docking Studies : Predict binding interactions if the compound is used in coordination chemistry (e.g., ligand design for metal complexes) .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed Protocols : Document reaction conditions (temperature, catalyst loading, solvent ratios) precisely.
  • Batch Testing : Synthesize multiple batches under identical conditions to assess yield consistency.
  • Reference Standards : Use commercially available or previously characterized samples for comparative analysis .

Q. What strategies mitigate risks associated with long-term storage of this compound?

  • Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation.
  • Stability Testing : Periodically analyze stored samples via NMR or HPLC to detect degradation products (e.g., acetyl group hydrolysis).
  • Hazard Assessment : Consult updated safety data sheets (SDS) for storage guidelines, as degradation may alter toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Acetyl-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.